molecular formula C14H19ClO3 B157541 Butyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 1713-14-0

Butyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No. B157541
CAS RN: 1713-14-0
M. Wt: 270.75 g/mol
InChI Key: HLSZELGMPRJPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known as butyl 4-chloro-2-methylphenoxyacetate, is a chemical compound that belongs to the class of chlorophenoxy herbicides. It is commonly used as a selective herbicide for controlling broad-leaved weeds in crops such as soybeans, cotton, and maize.

Mechanism Of Action

The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.

Biochemical And Physiological Effects

Butyl 2-(4-chloro-2-methylphenoxy)propionate has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and honeybees. It has also been reported to cause eye and skin irritation in humans.

Advantages And Limitations For Lab Experiments

One of the advantages of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate is its selectivity towards broad-leaved weeds, which makes it a useful herbicide for controlling weeds in crops. However, its effectiveness is limited by the development of herbicide-resistant weeds. Additionally, its toxicity to aquatic invertebrates and honeybees can have adverse effects on the environment.

Future Directions

Future research on Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate could focus on developing new formulations that improve its efficacy and reduce its environmental impact. Additionally, research could investigate the potential use of this compound as a tool for studying the biosynthesis of branched-chain amino acids in plants. Finally, further studies could explore the potential of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate as a lead compound for developing new herbicides with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the reaction of 4-chloro-2-methylphenol with Butyl 2-(4-chloro-2-methylphenoxy)propionate chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of Butyl 2-(4-chloro-2-methylphenoxy)propionate 4-chloro-2-methylphenoxyacetate as a white solid with a melting point of 42-44°C.

Scientific Research Applications

Butyl 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties. Research has shown that it is effective in controlling broad-leaved weeds such as pigweed, waterhemp, and velvetleaf in crops such as soybeans, cotton, and maize. It is also used for weed control in non-crop areas such as roadsides, railways, and industrial sites.

properties

CAS RN

1713-14-0

Product Name

Butyl 2-(4-chloro-2-methylphenoxy)propionate

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

butyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H19ClO3/c1-4-5-10-17-13(16)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

HLSZELGMPRJPOA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Other CAS RN

97659-37-5
68994-37-6

Origin of Product

United States

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